molecular formula C13H21N3OS B3008730 1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one CAS No. 920368-39-4

1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

Cat. No. B3008730
CAS RN: 920368-39-4
M. Wt: 267.39
InChI Key: QNKCZMJUSRKSDR-UHFFFAOYSA-N
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Description

The compound "1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one" is a derivative of hexahydroquinazolinone, which is a heterocyclic compound. This class of compounds has been studied for various chemical properties and biological activities, including antibacterial properties as seen in the synthesis of related 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives .

Synthesis Analysis

The synthesis of related dihydroquinazolinone compounds has been achieved through different methods. For instance, a one-pot multicomponent reaction involving isatoic anhydride, amines, and in situ-generated Vilsmeier reagent has been developed for the synthesis of 2,2-bis(dimethylamino)-3-alkyl or benzyl 2,3-dihydroquinazoline-4(1H)-one compounds . Additionally, eco-friendly, solvent-free methods have been described for the synthesis of octahydroquinazoline derivatives, which are structurally related to the compound .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the addition of dimethyl acetylenedicarboxylate to 2,3-dihydro-2-thioxoquinazolin-4(1H)-one has led to the formation of cycloadducts, the structures of which were determined by 13C NMR spectroscopy and X-ray crystallographic analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. The reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione has been studied, leading to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives . The reaction mechanisms often involve intermediate species such as zwitterions, aziridines, and isothiocyanates, which can further react to form diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the presence of dimethylamino groups and thioxo functionalities can affect the compound's solubility, stability, and reactivity. The antibacterial activity screening of octahydroquinazoline derivatives indicates that these compounds have potential biological applications, which are related to their chemical properties . Additionally, the synthesis of dibenz[de,h]isoquinoline-1,3-diones with various substituents has shown that these compounds possess antitumor activity and quantitative structure-activity relationships can be established .

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis: The compound and its derivatives are often synthesized via reactions involving diamines and isothiocyanates or through Mannich reactions with secondary amines in the presence of formaldehyde, showcasing versatile synthetic routes for heterocyclic compounds with potential biological activities (Cherbuliez et al., 1967); (Rajasekaran et al., 2013).
  • Crystal Structure Analysis: Studies have determined the crystal structures of related compounds, providing insights into their molecular configurations and potential for forming specific molecular interactions important in drug design and material science applications (Malinovskii et al., 2000).

Biological Activities

  • Antimicrobial and Anticonvulsant Activities: Some derivatives have been evaluated for their antimicrobial and anticonvulsant properties, indicating broad-spectrum activity against various bacteria and fungi, as well as potential for treating convulsions (Rajasekaran et al., 2013); (Osarumwense, 2022).
  • Antioxidant and Antitumor Activities: Research has also focused on the antioxidant and antitumor potential of similar compounds, showcasing their efficacy in scavenging free radicals and inhibiting tumor cell growth, suggesting their utility in developing new anticancer and antioxidant agents (Ismail & Elsayed, 2018); (Al-azawi, 2016).

Material Science Applications

  • Corrosion Inhibition: Derivatives have been studied for their potential as corrosion inhibitors, demonstrating high efficiency in protecting metals from corrosion in aggressive environments, highlighting their application in material protection and preservation (Jamil et al., 2018).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on its structure, it could potentially be irritating to the skin and eyes . Always refer to the material safety data sheet (MSDS) for detailed safety information.

Future Directions

The study of hexahydroquinazolin derivatives is a vibrant field due to their diverse biological activities. Future research might focus on synthesizing new derivatives and evaluating their medicinal properties .

properties

IUPAC Name

1-[3-(dimethylamino)propyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)12(18)14-13(16)17/h3-9H2,1-2H3,(H,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCZMJUSRKSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one

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